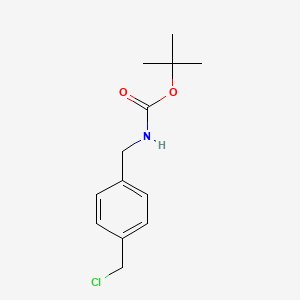

tert-Butyl 4-(chloromethyl)benzylcarbamate

CAS No.: 178053-18-4

Cat. No.: VC8248172

Molecular Formula: C13H18ClNO2

Molecular Weight: 255.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 178053-18-4 |

|---|---|

| Molecular Formula | C13H18ClNO2 |

| Molecular Weight | 255.74 g/mol |

| IUPAC Name | tert-butyl N-[[4-(chloromethyl)phenyl]methyl]carbamate |

| Standard InChI | InChI=1S/C13H18ClNO2/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11/h4-7H,8-9H2,1-3H3,(H,15,16) |

| Standard InChI Key | HMLLJJCAIBCKMS-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CCl |

| Canonical SMILES | CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CCl |

Introduction

Chemical Identity and Structural Properties

tert-Butyl 4-(chloromethyl)benzylcarbamate belongs to the carbamate family, featuring a benzyl group substituted with a chloromethyl moiety and a tert-butoxycarbonyl (Boc) protecting group. Its structural attributes are summarized below:

Table 1: Fundamental Chemical Properties

The Boc group enhances solubility in organic solvents, while the chloromethyl substituent enables nucleophilic substitutions, making the compound a versatile synthon .

Synthesis Methodologies

Esterification of 4-(Chloromethyl)benzoic Acid

A widely adopted route involves the esterification of 4-(chloromethyl)benzoic acid with tert-butanol under acidic conditions:

-

Chlorination: 4-Methylbenzoic acid undergoes radical chlorination using Cl₂ under Mg lamp irradiation (0–10°C) to yield 4-(chloromethyl)benzoic acid .

-

Esterification: Reaction with tert-butanol in the presence of thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) produces the target compound in 75–85% yield .

Direct Carbamate Formation

An alternative method employs Boc-protection of 4-(chloromethyl)benzylamine:

-

Amine Protection: 4-(Chloromethyl)benzylamine reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base .

-

Purification: Column chromatography (20–40% ethyl acetate/hexane) yields the product with >95% purity .

Applications in Pharmaceutical Chemistry

Anticancer Drug Intermediate

The chloromethyl group facilitates cross-coupling reactions to generate biaryl structures, which are prevalent in kinase inhibitors. For example, it serves as a precursor for PARP-1 inhibitors under Suzuki-Miyaura conditions .

Anti-Inflammatory Agents

Derivatives of tert-butyl 4-(chloromethyl)benzylcarbamate exhibit COX-2 inhibition. In carrageenan-induced edema models, analogs demonstrated 39–54% inflammation reduction at 50 mg/kg doses .

Peptide and Polymer Synthesis

The Boc group enables temporary amine protection in solid-phase peptide synthesis (SPPS), while the chloromethyl moiety allows covalent attachment to resin supports .

Future Prospects and Research Directions

-

Targeted Drug Delivery: Functionalization with PEGylated linkers could enhance tumor-specific uptake .

-

Green Synthesis: Catalytic methods using enzymes or recyclable reagents may reduce reliance on SOCl₂ and DCM .

-

Polymer Chemistry: Incorporation into stimuli-responsive hydrogels for controlled drug release is under investigation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume